molecular formula C26H44O8 B15145881 15,16,19-triol 19-O-glucoside

15,16,19-triol 19-O-glucoside

Cat. No.: B15145881
M. Wt: 484.6 g/mol
InChI Key: RHEKLYSVSMYNQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15,16,19-triol 19-O-glucoside involves the extraction of the compound from the leaves of Andrographis paniculata. The extraction process typically includes solvent extraction followed by purification steps such as chromatography to isolate the compound in its pure form .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Andrographis paniculata. The leaves are harvested, dried, and subjected to solvent extraction. The extract is then purified using techniques like high-performance liquid chromatography (HPLC) to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

15,16,19-triol 19-O-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted glucosides .

Scientific Research Applications

15,16,19-triol 19-O-glucoside has a wide range of scientific research applications:

    Chemistry: Used as a reference standard and synthetic precursor in chemical research.

    Biology: Studied for its anti-inflammatory and antiviral properties.

    Medicine: Investigated for potential therapeutic applications in treating inflammatory and viral diseases.

    Industry: Used in the development of pharmaceuticals and nutraceuticals

Mechanism of Action

The mechanism of

Properties

Molecular Formula

C26H44O8

Molecular Weight

484.6 g/mol

IUPAC Name

2-[[5-[5-hydroxy-3-(hydroxymethyl)pent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C26H44O8/c1-16-5-8-20-25(2,15-33-24-23(32)22(31)21(30)19(14-29)34-24)10-4-11-26(20,3)18(16)7-6-17(13-28)9-12-27/h9,18-24,27-32H,1,4-8,10-15H2,2-3H3

InChI Key

RHEKLYSVSMYNQX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2CCC(=CCO)CO)C)COC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

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